(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a mercapto group, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield disulfides, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with metal ions, affecting their biological functions.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: Lacks the pyridine ring, making it less versatile in certain applications.
6-methyl-2-pyridinecarboxaldehyde:
Uniqueness
(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of functional groups and rings, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-5-[(6-methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-7-12(17-11)10-14-15(20)19(16(21)18-14)13-8-3-2-4-9-13/h2-10H,1H3,(H,18,21)/b14-10- |
InChI Key |
NDOUIFWBSLITCV-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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